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molecular formula C16H24ClNO2S B8421553 Benzo[b]thiophene-5-methanol, alpha-[[2-(diethylamino)ethoxy]methyl]-, hydrochloride

Benzo[b]thiophene-5-methanol, alpha-[[2-(diethylamino)ethoxy]methyl]-, hydrochloride

Cat. No. B8421553
M. Wt: 329.9 g/mol
InChI Key: BKMCUGFGPQNYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380878

Procedure details

To a mixture of 10 ml of toluene and 100 ml of a 50% aqueous sodium hydroxide solution were added 10 g of (-)-2-(benzo[b]thiophen-5-yl)-2-(tetrahydropyranyloxy)ethanol, 8.04 g of 2-(N,N-diethylamino)ethyl chloride hydrochloride and 610 mg of tetra-n-butylammonium hydrogensulfate, and the resulting mixture was refluxed for 1.5 hours. The reaction mixture was cooled to 20° C., and thereto were then added 90 ml of toluene and 150 ml of water, after which the organic layer formed was separated. The aqueous layer was extracted with 30 ml of toluene, and the extract obtained was combined with the organic layer previously separated, and the mixture was washed with water. Thereafter, 60 ml of water was added to the organic layer, and the pH was adjusted to 0.5 with 6N hydrochloric acid, after which the mixture was stirred at 25° C. for 1 hour. The aqueous layer was separated and washed with ethyl acetate, and thereto was added 40 ml of ethyl acetate, after which the pH was adjusted to 10.2 with potassium carbonate. The organic layer formed was separated, washed successively with water and an aqueous saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, and the residue thus obtained were dissolved in 60 ml of ethyl acetate and 40 ml of acetone to form a solution. To the solution was added 7 ml of a solution of hydrogen chloride in ethanol (6.1N). The solution was stirred at 20° C. for 2 hours, and the crystals thus separated were collected by filtration to obtain 10.7 g (yield: 90%) of (-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride. This was recrystallized from ethyl acetate-ethanol to obtain colorless needle crystals having a melting point of 120°-121° C.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
(-)-2-(benzo[b]thiophen-5-yl)-2-(tetrahydropyranyloxy)ethanol
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
8.04 g
Type
reactant
Reaction Step Three
Quantity
610 mg
Type
catalyst
Reaction Step Three
[Compound]
Name
solution
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[S:3]1[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH:12]([O:15]C3CCCCO3)[CH2:13][OH:14])[CH:10]=[CH:11][C:4]1=2.Cl.[CH2:23]([N:25]([CH2:28][CH2:29][Cl:30])[CH2:26][CH3:27])[CH3:24].Cl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C.C(O)C.CC(C)=O.O.C1(C)C=CC=CC=1>[ClH:30].[S:3]1[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH:12]([OH:15])[CH2:13][O:14][CH2:24][CH2:23][N:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH:10]=[CH:11][C:4]1=2 |f:0.1,3.4,6.7,13.14|

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
(-)-2-(benzo[b]thiophen-5-yl)-2-(tetrahydropyranyloxy)ethanol
Quantity
10 g
Type
reactant
Smiles
S1C2=C(C=C1)C=C(C=C2)C(CO)OC2OCCCC2
Name
Quantity
8.04 g
Type
reactant
Smiles
Cl.C(C)N(CC)CCCl
Name
Quantity
610 mg
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
solution
Quantity
7 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
after which the mixture was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
after which the organic layer formed
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 30 ml of toluene
CUSTOM
Type
CUSTOM
Details
the extract obtained
CUSTOM
Type
CUSTOM
Details
previously separated
WASH
Type
WASH
Details
the mixture was washed with water
ADDITION
Type
ADDITION
Details
Thereafter, 60 ml of water was added to the organic layer
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
was added 40 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer formed
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
STIRRING
Type
STIRRING
Details
The solution was stirred at 20° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystals thus separated
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.S1C2=C(C=C1)C=C(C=C2)C(COCCN(CC)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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